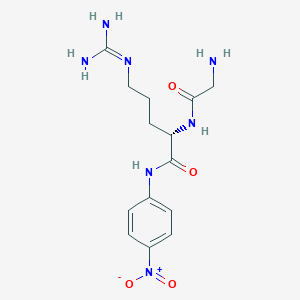

H-Gly-Arg-pNA

Beschreibung

Significance in Protease and Peptidase Research

Proteases and peptidases are classes of enzymes that hydrolyze peptide bonds. They play critical roles in numerous biological processes, including protein activation, cell regulation, signaling pathways, and the generation of amino acids. thermofisher.com Dysregulation of protease activity is implicated in a wide range of diseases, making these enzymes important targets for therapeutic intervention and diagnostic development. pentapharm.comchemimpex.com

The use of chromogenic and fluorogenic peptide substrates is highly significant in protease and peptidase research for several reasons:

Quantitative Measurement of Activity: These substrates allow for the precise and continuous monitoring of enzyme activity in real-time by measuring the rate of product formation. pentapharm.comnih.govtandfonline.com

Enzyme Characterization: By using a panel of substrates with different peptide sequences, researchers can determine the substrate specificity of an enzyme, identifying the preferred amino acid residues around the cleavage site. thermofisher.comdiapharma.com

Kinetic Analysis: These substrates are essential for determining key kinetic parameters such as the Michaelis constant (Km), which reflects the substrate affinity, and the catalytic constant (kcat), which represents the turnover rate. thermofisher.comdiapharma.comnih.gov These parameters provide insights into the enzyme's catalytic efficiency and mechanism.

Inhibitor Screening: Chromogenic and fluorogenic assays are widely used in high-throughput screening to identify and characterize enzyme inhibitors, which are crucial for drug discovery efforts. taylorandfrancis.comchemimpex.comchemimpex.com

Diagnostic Applications: Measuring the activity of specific proteases or peptidases using these substrates can serve as diagnostic markers for certain diseases. chemimpex.com

The design of synthetic peptide substrates often involves mimicking the amino acid sequence found in the enzyme's natural substrates to enhance specificity and catalytic efficiency. tandfonline.comdiapharma.com The length and sequence of the peptide, as well as the nature of the reporter group, can significantly influence the substrate's interaction with the enzyme and the resulting kinetic parameters. thermofisher.com

Overview of H-Gly-Arg-pNA as a Research Tool

This compound, also known as Gly-Arg-4-NA or GR-pNA, is a synthetic chromogenic peptide substrate commonly used in biochemical research. medchemexpress.comcaymanchem.commedchemexpress.com It consists of the dipeptide sequence Glycine-Arginine (Gly-Arg) conjugated to the chromogenic reporter group p-nitroaniline (pNA) at the C-terminus. medchemexpress.comcaymanchem.com This compound is typically available as a dihydrochloride (B599025) salt to enhance solubility and stability. chemimpex.comcaymanchem.comnetascientific.com

This compound serves as a valuable research tool, primarily utilized as a substrate in enzyme assays, particularly for studying proteases and peptidases that exhibit specificity for the Gly-Arg sequence. chemimpex.comnetascientific.com Upon cleavage by a cognate enzyme, the p-nitroaniline moiety is released, leading to the development of a yellow color that can be quantified spectrophotometrically at approximately 405 nm. medchemexpress.comcaymanchem.com This colorimetric detection method provides a straightforward and quantifiable means to measure the enzymatic activity. chemimpex.comnetascientific.com

The utility of this compound extends to various research applications, including the characterization of enzyme kinetics, screening for enzyme inhibitors, and quantifying enzyme activity in biological samples. chemimpex.comnetascientific.com Its specific peptide sequence makes it a relevant substrate for investigating enzymes that cleave after an Arginine residue, particularly when preceded by a Glycine (B1666218). caymanchem.com While some sources indicate its use as a substrate for dipeptidyl peptidase I (DPP I, cathepsin C) and dipeptidyl peptidase II, it is also noted as a potential building block or related substrate for enzymes like Coagulation Factor Xa, XIIa, t-Plasminogen Activator (tPA), u-Plasminogen Activator (uPA), and Trypsin, among others, depending on the specific context or modified forms of the substrate. iris-biotech.de Notably, this compound (hydrochloride) is described as a colorimetric substrate for thrombin, which preferentially cleaves the Gly-Arg sequence. medchemexpress.comcaymanchem.com

The stability and solubility of this compound in aqueous solutions contribute to its suitability for a range of laboratory applications, from basic research to more complex studies. chemimpex.com Its reliable performance and the clear, quantifiable results it provides make it an important reagent for researchers investigating enzymatic functions. chemimpex.comnetascientific.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O4/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZRYXNWFZSSTO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Enzyme Catalyzed Hydrolysis and Detection

Principles of Chromogenic Signal Generation via p-nitroaniline (pNA) Release

The primary mode of detection for assays utilizing H-Gly-Arg-pNA is chromogenic. The p-nitroaniline molecule, when free in solution, exhibits a distinct yellow color due to its absorption of light in the visible spectrum. dcu.ie This chromogenic property arises from the electronic structure of pNA. The enzymatic hydrolysis of this compound liberates pNA, causing an increase in the absorbance of the reaction mixture at a specific wavelength. tandfonline.compentapharm.com This change in absorbance can be measured spectrophotometrically, providing a quantitative measure of the enzyme activity over time. tandfonline.compentapharm.comasm.orgjascoinc.com The rate of increase in absorbance is directly proportional to the rate of pNA release, and thus, to the enzyme concentration and its catalytic efficiency under the given conditions. tandfonline.com

Principles of Fluorogenic Signal Generation via pNA Release

While predominantly used as a chromogenic reporter, p-nitroaniline can also exhibit fluorescent properties, particularly under ultraviolet light irradiation. asm.orgmedchemexpress.com In some enzyme assay formats, the release of pNA upon substrate hydrolysis can lead to a change in fluorescence that can be monitored. asm.orgmedchemexpress.com This allows for fluorogenic detection. Although other fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC) are more commonly used for highly sensitive fluorogenic assays due to their strong fluorescence properties pentapharm.comnih.govevitachem.com, the intrinsic fluorescence of pNA can be utilized, especially in systems designed to enhance or detect this signal. asm.orgmedchemexpress.com The principle remains the same: enzymatic cleavage releases the pNA molecule, and the resulting change in fluorescence intensity is measured to quantify enzyme activity. asm.orgmedchemexpress.com

Spectrophotometric and Fluorometric Monitoring Techniques in Enzymatic Assays

Enzymatic assays utilizing this compound are typically monitored using spectrophotometric techniques. The release of pNA is commonly detected by measuring the increase in absorbance at 405 nm, a wavelength where pNA strongly absorbs light. caymanchem.comtandfonline.compentapharm.comdcu.ieasm.orgnih.govportlandpress.comillinois.edu Spectrophotometers or microplate readers capable of measuring absorbance in the visible range are used for this purpose. jascoinc.comportlandpress.com The change in absorbance over time () is directly proportional to the enzyme activity. tandfonline.com Measurements are often taken continuously to determine the initial reaction velocity, which is crucial for kinetic analysis. jascoinc.comnih.gov

For fluorogenic detection using pNA or other fluorogenic leaving groups like AMC, fluorometers or fluorescence microplate readers are employed. mdpi.comasm.org These instruments use specific excitation and emission wavelengths to detect the fluorescent signal. For pNA, excitation in the UV range can lead to fluorescence emission that can be monitored. asm.orgmedchemexpress.com For comparison, AMC is typically excited around 342-390 nm and its emission is measured around 440-460 nm. pentapharm.comasm.orgnih.govevitachem.com Fluorometric methods are often more sensitive than chromogenic assays, allowing for the detection of lower enzyme concentrations or activities. mdpi.com Both spectrophotometric and fluorometric techniques allow for real-time monitoring of enzyme-catalyzed hydrolysis, providing valuable data for determining kinetic parameters such as K(m) and k(\text{cat}). tandfonline.comjascoinc.comportlandpress.comasm.orgdiapharma.com

Enzyme Specificity and Kinetic Analysis of H Gly Arg Pna

Substrate Activity with Dipeptidyl Peptidases

Dipeptidyl peptidases (DPPs) are enzymes that cleave dipeptides from the N-terminus of proteins and peptides. H-Gly-Arg-pNA has been investigated as a substrate for certain DPPs.

Dipeptidylpeptidase I (Cathepsin C) and Dipeptidylpeptidase II Activity

Dipeptidylpeptidase I, also known as Cathepsin C (CTSC), is a lysosomal cysteine protease that traditionally cleaves dipeptides from the N-terminus of polypeptide chains, with a preference for hydrophobic amino acids at the P2 position and Arg or Lys at the P1 position. While Gly-Arg-pNA is listed as a chromogenic substrate for DPP I (Cathepsin C) and DPP II, the efficiency of hydrolysis can vary depending on the enzyme source and specific conditions. vwr.com Studies on mammalian Cathepsin C often utilize substrates like Gly-Phe-pNA or Gly-Arg-AMC. asm.orgnih.govnih.gov Dipeptidyl peptidase II typically shows activity towards Xaa-Pro-pNA substrates. oup.com

Porphyromonas gingivalis Dipeptidyl Peptidase Hydrolysis

Porphyromonas gingivalis, a bacterium implicated in periodontitis, produces various peptidases, including dipeptidyl peptidases. While P. gingivalis elaborates enzymes that can hydrolyze Gly-Arg, a purified dipeptidyl peptidase from this bacterium was found to specifically hydrolyze Xaa-Ala-p-nitroanilides and was inactive against Xaa-Pro-pNA substrates. oup.comoup.com However, other hydrolytic enzymes capable of cleaving Arg-Arg, Gly-Arg, Gly-Phe, Gly-Pro, Leu-Gly, and Lys-Pro have been detected in the cell extract of P. gingivalis. oup.com Another dipeptidyl peptidase from P. gingivalis, DPP7, showed preference for hydrophobic residues at the P2 position, although it could also cleave substrates with charged residues like Arginine. nih.gov

Substrate Activity with Coagulation and Fibrinolytic System Enzymes

This compound is also utilized as a substrate to assess the activity of certain enzymes within the coagulation and fibrinolytic cascades.

Coagulation Factor Xa and XIIa Specificity

Coagulation Factor Xa (FXa) is a serine protease that plays a central role in the blood coagulation pathway. While this compound contains the Arg-pNA cleavage site, FXa typically shows higher specificity for substrates with more extended recognition sequences, such as those containing Ile-Glu-Gly-Arg or D-Arg-Gly-Arg sequences. caymanchem.comcaymanchem.comloxo.dediapharma.comasnailtech.com For instance, Z-D-Arg-Gly-Arg-pNA (S-2765) and Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA are known chromogenic substrates for Factor Xa. caymanchem.comcaymanchem.comdiapharma.com Similarly, Factor XIIa (FXIIa) activity is often measured using substrates like H-D-CHA-Gly-Arg-pNA. loxo.decoachrom.comnih.gov While this compound might be cleaved by FXa or FXIIa to some extent due to the presence of the Arg-pNA bond, it is generally not considered the most specific or sensitive substrate for these enzymes compared to substrates with optimized sequences.

Plasminogen Activators (uPA and tPA) Cleavage

Plasminogen activators, such as urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA), are serine proteases involved in fibrinolysis. These enzymes activate plasminogen to plasmin by cleaving a specific Arg-Val bond. merckmillipore.com While uPA and tPA cleave after Arginine, their substrate specificity is influenced by residues beyond the cleavage site. Substrates like H-Glu-Gly-Arg-pNA and H-pyroGlu-Gly-Arg-pNA (S-2444) have been reported as substrates for urokinase. tandfonline.comsalilab.orgresearchgate.netuni-freiburg.de Tissue plasminogen activator (tPA) also cleaves certain chromogenic substrates containing Arginine at the P1 position, although its specificity differs from urokinase. tandfonline.com The structure of this compound, with only Gly at the P2 position, may not provide the optimal recognition sequence for efficient cleavage by uPA or tPA compared to substrates with different amino acids at the P2 and other positions.

Thrombin and Related Coagulation Factors Interactions

Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin. This compound is widely recognized as a colorimetric substrate for thrombin. caymanchem.commedchemexpress.cnmedchemexpress.combiomol.com Thrombin preferentially cleaves the Gly-Arg peptide bond in this substrate, releasing pNA. caymanchem.commedchemexpress.cnbiomol.com This makes this compound useful for quantifying thrombin activity. caymanchem.commedchemexpress.cn Other related coagulation factors may exhibit some activity towards this compound, but thrombin is a primary target for this substrate. caymanchem.commedchemexpress.cnmedchemexpress.combiomol.com For instance, substrates like H-D-Phe-Pip-Arg-pNA (S-2238) are also used for thrombin activity measurement. pentapharm.com

Data Tables

While specific kinetic parameters (Km, kcat) for this compound with all listed enzymes were not consistently available across the search results, the following table summarizes the substrate activity based on the information found:

| Enzyme/Enzyme Group | Substrate Activity with this compound | Notes |

| Dipeptidylpeptidase I (Cathepsin C) | Reported as a substrate. vwr.com | Activity may vary; other substrates like Gly-Phe-pNA are also used. asm.orgnih.govnih.gov |

| Dipeptidylpeptidase II | Reported as a substrate. vwr.com | Typically prefers Xaa-Pro-pNA. oup.com |

| Porphyromonas gingivalis Dipeptidyl Peptidase | Cleaved by some enzymes. vwr.comoup.com | Specificity varies among P. gingivalis peptidases; some prefer Xaa-Ala or hydrophobic P2. oup.comnih.gov |

| Coagulation Factor Xa | Cleaved to some extent. | Less specific/sensitive than optimized FXa substrates (e.g., Z-D-Arg-Gly-Arg-pNA). caymanchem.comcaymanchem.comdiapharma.comasnailtech.com |

| Coagulation Factor XIIa | Cleaved to some extent. | Less specific than optimized FXIIa substrates (e.g., H-D-CHA-Gly-Arg-pNA). loxo.decoachrom.comnih.gov |

| Plasminogen Activators (uPA and tPA) | Cleaved to some extent. | Less specific than optimized uPA/tPA substrates (e.g., H-Glu-Gly-Arg-pNA). tandfonline.comsalilab.orgresearchgate.netuni-freiburg.de |

| Thrombin | Readily cleaved. caymanchem.commedchemexpress.cnmedchemexpress.combiomol.com | Considered a colorimetric substrate for thrombin activity measurement. caymanchem.commedchemexpress.cn |

Plasmin and Fibrinolytic System Enzymes Specificity

This compound is recognized as a colorimetric substrate for thrombin, a key serine protease in the coagulation cascade that is intimately linked with the fibrinolytic system caymanchem.com. While plasmin, a central enzyme in fibrinolysis, primarily exhibits specificity for lysine (B10760008) at the P1 position, as seen with substrates like H-D-Val-Leu-Lys-pNA (S-2251) tandfonline.comoup.com, it can also cleave after arginine residues tandfonline.com. Urokinase-type plasminogen activator (uPA), another enzyme in the fibrinolytic system, is described as a trypsin-like enzyme with a preference for a small aliphatic amino acid adjacent to the C-terminal Arginine tandfonline.com. A related substrate, H-Glu-Gly-Arg-pNA (S-2227), is a known substrate for uPA with reported kinetic parameters (Km = 0.17 mM, kcat = 12 s⁻¹) tandfonline.com. This substrate (H-Glu-Gly-Arg-pNA) is not cleaved by tryptase ε, highlighting a degree of specificity within enzymes involved in related proteolytic pathways salilab.org. Another urokinase substrate, H-pyroClu-Gly-Arg-pNA (S-2444), shows improved kinetic parameters (Km = 0.09 mM, kcat = 28 s⁻¹) compared to H-Glu-Gly-Arg-pNA tandfonline.com. The use of this compound or similar Arg-pNA substrates in fibrinolytic enzyme studies underscores their utility in probing the extended substrate specificities of these enzymes.

Substrate Activity with Other Proteolytic Enzymes

This compound's Gly-Arg sequence at the cleavage site makes it a potential substrate for a variety of other proteolytic enzymes, particularly those with trypsin-like specificity.

Trypsin and Trypsin-like Serine Proteases Activity

This compound is considered a trypsin-susceptible substrate and is utilized as a building block for developing test substrates for trypsin and other enzymes pentapharm.comiris-biotech.de. Trypsin, a well-characterized serine protease, is known to hydrolyze peptide bonds following Arginine or Lysine residues acs.org. The presence of Arginine at the P1 position in this compound aligns with the primary specificity of trypsin. While specific kinetic parameters (Km, kcat) for the cleavage of this compound by trypsin were not consistently found across the search results, related Arg-pNA substrates have been characterized. For instance, Bz-Ile-Glu-Gly-Arg-pNA is a trypsin substrate with reported kinetic values (Km = 2 x 10⁻⁵ mol/L, kcat = 280 s⁻¹) endotell.chnih.gov. Other Arg-pNA substrates used in trypsin or trypsin-like protease studies include Tos-Gly-Pro-Arg-pNA, H-D-Phe-Pip-Arg-pNA, H-Sar-Pro-Arg-pNA, and Boc-Gln-Ala-Arg-pNA oup.comacs.orgdiapharma.comloxo.deskemman.is. The type II transmembrane serine protease TMPRSS2, which exhibits trypsin-like activity, was screened with various pNA substrates, including this compound pentapharm.comportlandpress.com. In this screening, H-D-cyclohexylalanine-Gly-Arg-pNA demonstrated the highest cleavage rate for TMPRSS2 among the tested substrates, suggesting that modifications to the N-terminus can influence the efficiency of cleavage by specific trypsin-like proteases portlandpress.com.

Matriptase and Envelysin Cleavage

This compound is indicated as a building block for the development of test substrates for Matriptase and Envelysin iris-biotech.de. Matriptase (EC 3.4.21.109) is a trypsin-like transmembrane serine protease that cleaves after Arginine or Lysine and shows a preference for small amino acids like Alanine and Glycine (B1666218) at the P2 position qmul.ac.uk. This substrate preference is consistent with the structure of this compound, which has Glycine at P2 and Arginine at P1. Studies on Matriptase have utilized Arg-pNA based substrates, such as Spectrazyme-tPA (hexahydrotyrosyl-Gly-Arg-pNA), to determine kinetic parameters nih.gov. Another study characterized Matriptase kinetics using Boc-QAR-MCA, reporting Km values between 582 and 590 µM and kcat values between 13.1 and 13.7 s⁻¹ tandfonline.com. While these findings support the potential for Matriptase to cleave substrates with a Gly-Arg sequence, direct kinetic data for this compound with Matriptase were not found. Information regarding the cleavage of this compound specifically by Envelysin was not available in the provided search results.

C1 Esterase Inhibitor Interactions

This compound is listed as a building block for test substrates related to C1 Esterase Inhibitor (C1-INH) iris-biotech.de. C1-INH is a crucial multi-specific serine protease inhibitor that regulates several proteolytic systems, including the complement, coagulation, fibrinolytic, and kinin-forming pathways sysmex-ap.commte-academy.de. It inhibits enzymes such as C1r, C1s, activated Factor XI (FXIa), activated Factor XII (FXIIa), plasma kallikrein, and plasmin sysmex-ap.commte-academy.de. Chromogenic assays designed to measure C1-INH function often employ substrates that are cleaved by the target enzyme (e.g., C1s) when not inhibited by C1-INH. Substrates like EtCO-Lys(ɛ-Cbo)-Gly-Arg-pNA or MeCO-Lys(ɛ-Cbo)-Gly-Arg-pNA are used in such assays, where the cleavage of the substrate by uninhibited C1s releases pNA, allowing for indirect quantification of C1-INH activity sysmex-ap.combiorxiv.orgnih.gov. In this context, this compound or similar Arg-pNA substrates serve as indicators of the activity of enzymes that are subject to inhibition by C1-INH, rather than being directly cleaved or inhibited by C1-INH itself.

Carboxypeptidase Activity and Inhibition Studies

This compound functions as a synthetic substrate for carboxypeptidase activity diapharma.commte-academy.de. Interestingly, it has also been observed to inhibit carboxypeptidase activity diapharma.com. Carboxypeptidases are enzymes that cleave amino acid residues from the C-terminus of proteins and peptides tandfonline.com. The cleavage of this compound by a carboxypeptidase would involve the hydrolysis of the peptide bond between the Arginine residue and the pNA leaving group. The optimal pH for the carboxypeptidase activity with this compound is reported to be 5.5 diapharma.com. Some carboxypeptidases are known to be metalloproteases tandfonline.com, and carboxypeptidase H, for instance, is known to cleave at Arginine bonds scribd.com. The dual nature of this compound as both a substrate and an inhibitor for carboxypeptidases highlights complex interactions at the enzyme's active site.

Metalloproteases (e.g., Arazyme from Serratia proteamaculans HY-3) Efficiency

While many proteolytic enzymes are serine proteases, this compound can also be a substrate for certain metalloproteases. Arazyme, an extracellular metalloprotease isolated from Serratia proteamaculans HY-3, has been shown to cleave Gly-Arg-pNA with moderate efficiency jmb.or.kr. Arazyme exhibits broad substrate specificity, with highest cleavage efficiency observed for substrates containing Arginine at the P1 position, such as N-benzoyl-Phe-Val-Arg-pNA and N-benzoyl-Arg-pNA jmb.or.kr. The ability of Arazyme to hydrolyze Gly-Arg-pNA demonstrates that the utility of this substrate extends beyond the serine protease family to include metalloproteases with appropriate substrate recognition sites.

Aminopeptidases and Related Enzymes (e.g., S. gordonii FSS2 Arginine Aminopeptidase (B13392206), Glycyl-specific TET Aminopeptidase)

This compound serves as a substrate for various peptidases, including certain aminopeptidases and dipeptidyl peptidases. While the search results provided limited specific information on the hydrolysis of this compound by S. gordonii FSS2 Arginine Aminopeptidase or Glycyl-specific TET Aminopeptidase (PhTET4), they offer insights into related enzyme activities and substrate specificities.

S. gordonii FSS2 has been shown to produce an extracellular arginine aminopeptidase (RAP) that rapidly hydrolyzes H-Arg-pNA. nih.gov Weaker activity was observed against H-Lys-pNA and H-Leu-pNA, but notably, no activity was detected against H-Gly-Arg, indicating that this enzyme primarily cleaves N-terminal arginine residues from single amino acids or peptides, but not necessarily dipeptides like Gly-Arg. nih.gov Another extracellular enzyme from S. gordonii FSS2, a dipeptidyl peptidase (xPDPP), rapidly hydrolyzed H-Gly-Pro-pNA, H-Ala-Pro-pNA, and H-Arg-Pro-pNA, with weaker activity against H-Ala-Ala-pNA. nih.gov This suggests a preference for proline at the P1' position for this specific dipeptidyl peptidase.

The Glycyl-specific TET Aminopeptidase (PhTET4) from Pyrococcus horikoshii is characterized as a strict glycyl aminopeptidase, showing exclusive activity toward N-terminal glycine residues. nih.govnih.govresearchgate.net It displayed significant activity against Gly-pNA and Gly-Gly-pNA, but no hydrolytic activity was detected toward other amino acids or peptides that did not start with glycine. nih.govasm.org This high specificity suggests that this compound would not be a substrate for PhTET4 due to the presence of the arginine residue at the N-terminus.

However, a dipeptidyl aminopeptidase (DAP BI) from Pseudomonas sp. strain WO24 was found to release a dipeptide from Gly-Arg-pNA. nih.gov This enzyme hydrolyzed Gly-Arg-pNA with a Km of 0.25 mM and a Vmax of 195 µmol/min/mg. nih.gov It did not hydrolyze Gly-Phe-pNA but did hydrolyze Arg-Arg-4-methoxy-beta-naphthylamide (Arg-Arg-MNA), a substrate for DAP III. nih.gov This indicates that DAP BI has a distinct substrate specificity compared to some other dipeptidyl peptidases.

This compound is also listed as a chromogenic substrate for Dipeptidylpeptidase I (DPP I, cathepsin C) and P. gingivalis dipeptidyl peptidase. iris-biotech.deglpbio.com

Enzyme Kinetics Studies with this compound

This compound is a valuable tool for determining the kinetic parameters of enzymes that catalyze the hydrolysis of the Gly-Arg bond, particularly when linked to a detectable leaving group like p-nitroaniline.

Determination of Michaelis-Menten Parameters (Km, Vmax, kcat)

The Michaelis-Menten parameters, Km, Vmax, and kcat, are fundamental in characterizing enzyme activity and substrate affinity. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of substrate affinity; a lower Km indicates higher affinity. youtube.comlibretexts.org Vmax is the maximum reaction rate when the enzyme is saturated with substrate. youtube.comlibretexts.org The catalytic constant, kcat (also known as the turnover number), represents the maximum number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with substrate. youtube.comlibretexts.org kcat is calculated from Vmax and the total enzyme concentration. youtube.comlibretexts.org

For the dipeptidyl aminopeptidase (DAP BI) from Pseudomonas sp. strain WO24, the kinetic parameters for the hydrolysis of Gly-Arg-pNA were determined to be a Km of 0.25 mM and a Vmax of 195 µmol/min/mg. nih.gov

While this compound is a chromogenic substrate for thrombin, it is noted as being cleaved at a slow rate, making it suitable for continuous registration of thrombin formation in plasma due to its moderate binding affinity (high Km) and low turnover rate (kcat). interchim.fr For a related substrate, H-β-Ala-Gly-Arg-pNA, kinetic parameters with thrombin were reported as Km = 1.95 mM and kcat = 1.91 s⁻¹. interchim.fr

Comparative Kinetic Analyses with Related Substrates and Enzyme Systems

Comparative kinetic analyses using this compound alongside related substrates provide insights into the specificity and catalytic efficiency of different enzymes.

As mentioned, the DAP BI from Pseudomonas sp. strain WO24 hydrolyzed Gly-Arg-pNA but not Gly-Phe-pNA, highlighting its specificity for the arginine residue at the P1' position. nih.gov This enzyme also hydrolyzed Arg-Arg-MNA, indicating some overlap in specificity with substrates typically associated with DAP III, although DAP BI was found to be distinct from mammalian DAPs I and III and Saccharomyces cerevisiae DAP III based on its properties. nih.gov

In the context of S. gordonii enzymes, while the arginine aminopeptidase showed no activity against H-Gly-Arg, it exhibited high activity against H-Arg-pNA, demonstrating a preference for a free N-terminal arginine. nih.gov The x-prolyl dipeptidyl peptidase from the same organism preferentially cleaved substrates with proline at the P1' position, such as H-Gly-Pro-pNA and H-Arg-Pro-pNA. nih.gov

Chromogenic substrates with a p-nitroaniline leaving group are widely used for various serine proteases involved in coagulation and fibrinolysis. pentapharm.comdiapharma.com For example, thrombin cleaves substrates containing an Arg-Gly sequence, and this compound is a substrate for this enzyme. caymanchem.com Other thrombin substrates include D-Phe-Pip-Arg-pNA (S-2238™) and H-Sar-Pro-Arg-pNA. pentapharm.comdiapharma.com Factor Xa, another enzyme in the coagulation cascade, cleaves substrates like Bz-Ile-Glu(g-OR)-Gly-Arg-pNA and Z-D-Arg-Gly-Arg-pNA (S-2765™), which contain an Arg-Gly or Gly-Arg sequence followed by an arginine at the cleavage site. diapharma.comcaymanchem.com Comparing the kinetic parameters of this compound with these substrates for enzymes like thrombin or Factor Xa can reveal differences in substrate recognition and catalytic efficiency based on the amino acid sequence and modifications.

For instance, Z-D-Arg-Gly-Arg-pNA is a colorimetric substrate for Factor Xa, which preferentially cleaves the Arg-Gly-Arg sequence to release pNA. caymanchem.com The presence of the Z-D-Arg at the N-terminus and the additional arginine residue in Z-D-Arg-Gly-Arg-pNA likely influences its interaction and cleavage by Factor Xa compared to the simpler this compound.

Data from comparative studies using various p-nitroanilide substrates can be compiled to illustrate the distinct substrate specificities of different peptidases. For example, a table comparing the relative hydrolysis rates of this compound and other substrates by different enzymes would effectively demonstrate these differences.

| Enzyme | Substrate | Relative Activity / Kinetic Parameter | Notes | Source |

| S. gordonii FSS2 Arginine Aminopeptidase | H-Arg-pNA | 100% | Rapidly hydrolyzed | nih.gov |

| S. gordonii FSS2 Arginine Aminopeptidase | H-Gly-Arg | 0% | No activity detected | nih.gov |

| Pseudomonas sp. strain WO24 DAP BI | Gly-Arg-pNA | Km = 0.25 mM, Vmax = 195 µmol/min/mg | Releases dipeptide | nih.gov |

| Pseudomonas sp. strain WO24 DAP BI | Gly-Phe-pNA | Not hydrolyzed | Demonstrates specificity for Arg at P1' | nih.gov |

| Thrombin | This compound | Cleaved slowly | Moderate binding, low turnover | interchim.fr |

| Thrombin | H-β-Ala-Gly-Arg-pNA | Km = 1.95 mM, kcat = 1.91 s⁻¹ | Example of related substrate kinetics | interchim.fr |

| P. horikoshii PhTET4 (Glycyl-specific) | Gly-pNA | 100% | Strict glycyl aminopeptidase activity | asm.org |

| P. horikoshii PhTET4 (Glycyl-specific) | This compound | No activity expected | Due to strict N-terminal glycine specificity | nih.govasm.org |

This table illustrates how this compound and similar chromogenic substrates are utilized to define the substrate preferences and measure the catalytic efficiency of various peptidases.

Methodological Advancements and Assay Development Utilizing H Gly Arg Pna

Development of Enzyme Activity Assays for Quantitative Measurement

The application of H-Gly-Arg-pNA has significantly contributed to the development of robust and quantitative enzyme activity assays. By serving as a substrate, the rate at which this compound is cleaved directly reflects the catalytic efficiency and concentration of the target enzyme under defined reaction conditions. bindingdb.orgnovoprolabs.com This allows researchers to precisely quantify enzyme activity in diverse sample types, from purified enzyme preparations to complex biological fluids. The spectrophotometric detection of the released pNA provides a simple yet powerful means to track the enzymatic reaction progress and derive kinetic parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax). bindingdb.orgnovoprolabs.com

Continuous Monitoring Approaches

Continuous monitoring assays utilizing this compound enable real-time measurement of enzyme activity. In this approach, the increase in absorbance at 405 nm is continuously recorded over time following the addition of the enzyme to the substrate-containing reaction mixture. novoprolabs.com The initial linear phase of the absorbance change corresponds to the initial reaction velocity, which is directly proportional to the enzyme concentration. novoprolabs.com This method is particularly advantageous for detailed kinetic studies, allowing for the determination of reaction rates under various substrate concentrations and the analysis of enzyme behavior over time. novoprolabs.com

Endpoint Assays

Endpoint assays using this compound involve incubating the enzyme and substrate for a predetermined time period, after which the reaction is terminated, typically by altering the pH or adding a stop solution. bindingdb.orgnovoprolabs.com The total amount of pNA produced during the incubation time is then quantified by measuring the absorbance at 405 nm. bindingdb.orgnovoprolabs.com The measured absorbance is proportional to the amount of product formed, and thus to the enzyme activity, provided the reaction linearity is maintained throughout the incubation. bindingdb.orgnovoprolabs.com Endpoint assays are often preferred for high-throughput applications or when continuous monitoring is not feasible, offering a simpler workflow for quantifying enzyme activity in multiple samples. bindingdb.orgnovoprolabs.com

Application in Protease Inhibitor Screening and Characterization

This compound is a key substrate in the screening and characterization of inhibitors targeting proteases that cleave after arginine residues, such as trypsin and thrombin. nih.govsigmaaldrich.comuni.lucaymanchem.com The presence of an inhibitor reduces the enzyme's ability to cleave the substrate, resulting in a decreased rate or extent of pNA release and consequently a lower absorbance signal compared to the uninhibited reaction. novoprolabs.com By performing assays with varying concentrations of potential inhibitors, researchers can determine their inhibitory potency, commonly expressed as the half-maximal inhibitory concentration (IC50). novoprolabs.com This allows for the identification and characterization of molecules that can modulate protease activity, which is crucial in the development of therapeutic agents targeting these enzymes in various diseases. novoprolabs.comnih.govsigmaaldrich.comuni.lucaymanchem.com

High-Throughput Screening Methodologies

The chromogenic nature and ease of spectrophotometric detection make this compound an ideal substrate for high-throughput screening (HTS) methodologies. Assays using this substrate can be readily adapted to multi-well plate formats (e.g., 96, 384, or 1536 wells), allowing for the rapid assessment of large libraries of compounds for their inhibitory effects on target proteases. Automated liquid handling systems and plate readers are easily integrated into HTS workflows, enabling efficient screening of thousands to millions of compounds in a relatively short period. This significantly accelerates the discovery process for novel protease inhibitors in academic research and pharmaceutical development.

Standardization and Reproducibility in Enzymatic Assays

Achieving standardization and ensuring reproducibility are paramount for obtaining reliable data from enzymatic assays employing this compound. Critical parameters that require careful control include the concentrations of the enzyme and substrate, reaction buffer composition (pH and ionic strength), temperature, and incubation time. Consistent and accurate preparation of reagents, precise volume measurements, and strict adherence to established protocols are essential to minimize variability. The use of quality control samples and the generation of standard curves with known concentrations of pNA can aid in validating assay performance and ensuring accurate quantification of enzyme activity. bindingdb.org Proper calibration and maintenance of spectrophotometers and other equipment also contribute significantly to the reproducibility of results across different experiments and laboratories.

Design, Synthesis, and Structural Activity Relationships of H Gly Arg Pna and Analogues

Peptide Synthesis Strategies (e.g., Solid-Phase Peptide Synthesis) for H-Gly-Arg-pNA and its Derivatives

The synthesis of peptides like this compound and its derivatives commonly employs peptide synthesis strategies, with solid-phase peptide synthesis (SPPS) being a prevalent approach. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. This method facilitates the synthesis of peptides by allowing for easy washing and removal of excess reagents and byproducts at each step.

While specific detailed protocols for the synthesis of this compound were not extensively detailed in the search results, the synthesis of peptide-pNA substrates generally involves coupling the C-terminal amino acid (in this case, Arginine) to the pNA molecule, followed by sequential coupling of the preceding amino acids (Glycine). ru.nl Coupling methods, such as the use of phosphorus oxychloride in pyridine, have been described for achieving high yields (70-90%) of the anilide. ru.nl The selection of appropriate protecting groups for the amino acid side chains and the N-terminus is crucial during synthesis to ensure the correct peptide sequence and prevent unwanted side reactions. Following chain elongation, the peptide is typically cleaved from the resin, and the protecting groups are removed to yield the final product.

Influence of Amino Acid Sequence on Substrate Specificity

The amino acid sequence of peptide substrates plays a critical role in determining their specificity towards different proteases. Enzymes, particularly serine proteases, possess active sites with subsites (denoted S1, S2, S3, etc., interacting with the P1, P2, P3, etc., residues of the substrate, respectively) that recognize and bind to specific amino acid residues in the substrate sequence. tandfonline.com

For enzymes with trypsin-like specificity, such as thrombin, Factor Xa, plasmin, and trypsin, there is a strong preference for an arginine (Arg) or lysine (B10760008) (Lys) residue at the P1 position (immediately preceding the cleavage site). tandfonline.comthieme-connect.com this compound, with Arginine at the P1 position, is designed to be a substrate for such enzymes. H-Gly-L-Arg-pNA has been identified as a chromogenic substrate for Dipeptidylpeptidase I (cathepsin C), Dipeptidylpeptidase II, and P. gingivalis dipeptidyl peptidase. iris-biotech.de It can also serve as a building block for designing test substrates for a range of enzymes including Coagulation Factor Xa and XIIa, t-Plasminogen Activator (tPA) and u-Plasminogen Activator (uPA), Envelysin, C1 Esterase Inhibitor, Trypsin, Matriptase, and horseshoe crab clotting enzyme. iris-biotech.de

Studies comparing different peptide sequences have demonstrated how modifications influence specificity. For instance, while this compound is a substrate for thrombin caymanchem.com, other sequences like H-D-Phe-Pip-Arg-pNA (S-2238) and Tos-Gly-Pro-Arg-pNA (Chromozym TH) also show sensitivity to thrombin, with S-2238 and Chromozym TH exhibiting substantially greater sensitivity than S-2160 (N-Bz-Phe-Val-Arg-pNA). thieme-connect.com The introduction of D-amino acids or modified amino acids at different positions can significantly alter the substrate's interaction with enzyme subsites, leading to improved specificity or altered kinetic parameters. tandfonline.comgoogle.com The fact that plasmin does not readily cleave at the C-terminal side of -Gly-Arg is also noted as being of interest. tandfonline.com

Role of Chromophoric and Fluorophoric Leaving Groups (e.g., pNA versus AMC)

The leaving group attached to the C-terminus of the peptide substrate is crucial for the detection and quantification of enzymatic activity. Two commonly used leaving groups are para-nitroaniline (pNA) and 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govnih.govpentapharm.com

pNA (para-nitroaniline):

pNA is a chromogenic molecule. nih.govpentapharm.com

Upon cleavage by a protease, free pNA is released, which absorbs light strongly at 405 nm. nih.govtandfonline.comnih.gov

The increase in absorbance at 405 nm is directly proportional to the amount of pNA released, and thus to the enzyme activity. tandfonline.comnih.gov

pNA-based substrates are typically used in spectrophotometric assays. nih.gov

AMC (7-amino-4-methylcoumarin):

AMC is a fluorophoric molecule. nih.govpentapharm.com

Upon cleavage, free AMC is released, which is fluorescent. nih.govpentapharm.com

Enzymatic activity is measured by monitoring the increase in fluorescence intensity, typically with excitation at around 341-390 nm and emission at around 440-465 nm. nih.govnih.govpentapharm.comrsc.org

AMC-based substrates are used in fluorometric assays, which can sometimes offer higher sensitivity compared to chromogenic assays. nih.gov

The choice between a pNA and an AMC leaving group depends on the specific assay requirements, available instrumentation, and desired sensitivity. The leaving groups differ in size, with AMC being larger than pNA, which can influence the interaction with the enzyme's S1' subsite and potentially affect catalytic efficiency. nih.gov

Comparative Analysis with Structurally Related Peptide Substrates and Design Principles

Comparing this compound with structurally related peptide substrates highlights key design principles for achieving enzyme specificity and desired kinetic properties. The core Gly-Arg sequence targets trypsin-like proteases due to the P1 Arginine residue. Variations in the peptide sequence and N-terminal modifications lead to altered substrate preferences.

H-β-Ala-Gly-Arg-pNA (Pefachrome TG)

H-β-Ala-Gly-Arg-pNA, also known as Pefachrome TG, is a chromogenic peptide substrate structurally related to this compound but with a β-alanine residue at the N-terminus instead of glycine (B1666218). interchim.frcryopep.com Pefachrome TG is specifically cleaved by thrombin, although at a slow rate. interchim.fr It is designed for the continuous monitoring of thrombin formation in plasma, requiring a substrate with moderate binding affinity (high Km) and a low turnover rate (kcat). interchim.fr

| Substrate | Enzyme Targeted | Km (mM) | kcat (s⁻¹) |

|---|---|---|---|

| H-β-Ala-Gly-Arg-pNA | Thrombin | 1.95 | 1.91 |

Table 1: Kinetic Parameters for H-β-Ala-Gly-Arg-pNA (Pefachrome TG) with Thrombin. interchim.frloxo.depentapharm.com

The presence of the β-alanine residue at the P3 position in Pefachrome TG, compared to the P2 Glycine in this compound (considering Arg as P1), influences its interaction with the enzyme's active site and contributes to its specific properties as a thrombin generation substrate.

H-Glu-Gly-Arg-pNA

H-Glu-Gly-Arg-pNA is another chromogenic substrate featuring the Gly-Arg-pNA core with a Glutamic acid residue at the N-terminus. nih.govnih.gov This substrate has been used in studies involving urokinase-type plasminogen activator (uPA). nih.gov While tryptase ε was unable to cleave H-Glu-Gly-Arg-pNA, uPA generated by tryptase ε-mediated conversion of pro-uPA was able to cleave this substrate effectively. nih.gov This demonstrates the influence of the N-terminal amino acid on substrate specificity, allowing H-Glu-Gly-Arg-pNA to be used as a uPA-susceptible substrate in the presence of tryptase ε. nih.gov H-Glu-Gly-Arg-pNA was reported as an early substrate for urokinase. tandfonline.com

Z-D-Arg-Gly-Arg-pNA (S-2765)

Z-D-Arg-Gly-Arg-pNA, also known as S-2765, is a chromogenic substrate designed for Factor Xa. chemicalbook.comcaymanchem.combiomol.com It contains a Z-group (Benzyloxycarbonyl) protecting the N-terminus, followed by a D-Arginine, Glycine, and Arginine sequence, and the pNA leaving group. chemicalbook.comcaymanchem.combiomol.com Factor Xa preferentially cleaves the Arg-Gly-Arg sequence to release pNA. chemicalbook.comcaymanchem.combiomol.com

| Substrate | Enzyme Targeted |

|---|---|

| Z-D-Arg-Gly-Arg-pNA | Factor Xa |

Table 2: Enzyme Targeted by Z-D-Arg-Gly-Arg-pNA (S-2765). chemicalbook.comcaymanchem.combiomol.com

The presence of the D-Arginine at the P3 position and the Z-group at the N-terminus in S-2765 differentiates it from this compound and contributes to its specificity for Factor Xa. Studies have investigated the kinetics of Factor Xa-catalyzed hydrolysis of S-2765, providing insights into the catalytic mechanism and the influence of solvent. scispace.com

These comparative analyses highlight how subtle changes in the peptide sequence, the configuration of amino acids (L vs. D), and N-terminal modifications significantly impact the substrate's recognition and cleavage by different proteases, allowing for the design of substrates with tailored specificity for various enzymatic studies and assays.

Ac-Ile-Glu-Gly-Arg-pNA (S-2423) and Related Ac-X-Gly-Arg-pNA Variants

Ac-Ile-Glu-Gly-Arg-pNA, also known as S-2423, is a well-characterized chromogenic substrate. thieme-connect.comtandfonline.comepo.org Its design incorporates an acetyl (Ac) group at the N-terminus and the chromogenic p-nitroanilide (pNA) group at the C-terminus of the Ile-Glu-Gly-Arg peptide sequence. This structure is recognized and cleaved by specific enzymes, leading to the release of pNA, which can be quantified colorimetrically at 405 nm. tandfonline.compentapharm.com

S-2423 is notably utilized as a substrate for the clotting enzyme found in the Limulus Amoebocyte Lysate (LAL) system, which is activated by bacterial endotoxin. tandfonline.comnih.gov The sequence of S-2423, Ile-Glu-Gly-Arg, bears similarity to the -Val-Ser-Gly-Arg- sequence found in coagulogen, the natural substrate of the Limulus clotting enzyme. tandfonline.com Studies have shown that the Limulus clotting enzyme exhibits amidolytic activity towards S-2423 and displays specificity akin to mammalian blood coagulation Factor Xa. nih.govresearchgate.net S-2423 is also recognized as a substrate for Factor Xa. caymanchem.com

The acetyl group at the N-terminus is a common modification in peptide substrates, often employed to prevent degradation by aminopeptidases and to influence the interaction with the enzyme's active site and surrounding subsites. pentapharm.com While specific detailed SAR data for a broad range of Ac-X-Gly-Arg-pNA variants were not extensively detailed in the provided context, the effectiveness of S-2423 highlights the importance of the P4-P1 residues (Ile-Glu-Gly-Arg) and the N-terminal acetylation for recognition and cleavage by target enzymes like the Limulus clotting enzyme and Factor Xa. The variation at the 'X' position in related Ac-X-Gly-Arg-pNA variants would be expected to alter the interaction with the enzyme's S4 subsite, thereby influencing the substrate's affinity and turnover rate.

Other Gly-Arg-pNA Variants and N-terminal Modifications

Beyond Ac-Ile-Glu-Gly-Arg-pNA, numerous other Gly-Arg-pNA variants with diverse N-terminal modifications and additional amino acid residues have been synthesized and studied to explore enzyme specificity and optimize substrate performance. The Gly-Arg sequence serves as a common cleavage site for various trypsin-like serine proteases, and modifications to the N-terminus (P3, P4, etc.) and the nature of the N-terminal protecting group significantly impact substrate recognition and hydrolysis efficiency. tandfonline.comportlandpress.comnih.gov

Examples of such variants include peptides with different amino acids preceding the Gly-Arg sequence and various protecting groups at the N-terminus. For instance, this compound itself is a colorimetric substrate for thrombin, which preferentially cleaves at the Gly-Arg bond. caymanchem.com

Studies on urokinase substrates included H-Glu-Gly-Arg-pNA (S-2227) and H-pyroGlu-Gly-Arg-pNA (S-2444). tandfonline.com H-pyroGlu-Gly-Arg-pNA (S-2444) was found to be a better substrate for urokinase compared to H-Glu-Gly-Arg-pNA, suggesting that the pyroglutamic acid modification at the N-terminus is favorable for urokinase activity. tandfonline.com

For tissue plasminogen activator (t-PA), substrates like H-D-Val-Gly-Arg-pNA (S-2322) and H-D-Ile-Pro-Arg-pNA (S-2288) have been investigated. tandfonline.com Although S-2322 was fairly selective for t-PA, S-2288 offered higher sensitivity despite lower selectivity. tandfonline.com This indicates that modifications in the P3 and P2 positions (D-Ile-Pro vs D-Val-Gly) significantly influence the interaction with t-PA.

The nature of the N-terminal protecting group also plays a critical role in substrate properties and enzyme interactions. Common N-terminal modifications include benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), acetyl (Ac), and succinyl (Suc) groups. caymanchem.comcaymanchem.comru.nlportlandpress.comiris-biotech.de For example, Z-D-Arg-Gly-Arg-pNA (S-2765) is a chromogenic substrate specifically designed for Factor Xa. caymanchem.com Another Factor Xa substrate is Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA (S-2732), which contains a succinyl group and a modified glutamic acid residue in addition to Ile-Gly-Arg. caymanchem.comgoogle.com

SAR studies involving variations in the amino acids preceding the Gly-Arg sequence and different N-terminal modifications have demonstrated that the enzyme's specificity is influenced by interactions with these residues and the protecting group at subsites distant from the catalytic center. tandfonline.comportlandpress.comhzdr.denih.govdiva-portal.org These interactions can affect the binding affinity (Km) and the catalytic efficiency (kcat) of the enzyme towards the substrate. tandfonline.com

While detailed kinetic data (Km and kcat) for all possible variants were not available, the cited studies highlight that systematic modifications are employed to enhance substrate sensitivity and selectivity for particular enzymes. The design process often involves screening a library of peptide sequences and N-terminal modifications to identify optimal structures for a given protease. tandfonline.com

Below is a table summarizing some of the Gly-Arg-pNA variants mentioned and the enzymes they are associated with:

| Substrate Name | Sequence (N-terminus to C-terminus) | Associated Enzyme(s) |

| This compound | Gly-Arg-pNA | Thrombin |

| Ac-Ile-Glu-Gly-Arg-pNA (S-2423) | Ac-Ile-Glu-Gly-Arg-pNA | Limulus Clotting Enzyme, Factor Xa |

| H-Glu-Gly-Arg-pNA (S-2227) | Glu-Gly-Arg-pNA | Urokinase |

| H-pyroGlu-Gly-Arg-pNA (S-2444) | pyroGlu-Gly-Arg-pNA | Urokinase |

| H-D-Val-Gly-Arg-pNA (S-2322) | D-Val-Gly-Arg-pNA | t-PA |

| H-D-Ile-Pro-Arg-pNA (S-2288) | D-Ile-Pro-Arg-pNA | t-PA, General proteolytic activity |

| Z-D-Arg-Gly-Arg-pNA (S-2765) | Z-D-Arg-Gly-Arg-pNA | Factor Xa |

| Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA (S-2732) | Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA | Activated Factor Xa |

This table illustrates the diversity of modifications explored to achieve specificity for different proteases that cleave substrates containing an arginine residue at the P1 position.

Emerging Research Applications and Future Directions

Elucidation of Biochemical Pathways Involving Proteolytic Enzymes

H-Gly-Arg-pNA is a valuable tool for dissecting complex biochemical pathways regulated by proteolytic enzymes. By serving as a specific substrate, it allows researchers to monitor the activity of particular proteases within these pathways. This is crucial for understanding the cascade of events where proteases play a key role, such as in blood coagulation and fibrinolysis. diapharma.commdpi.com For instance, chromogenic substrates like this compound are used to measure the enzymatic activity of serine proteases involved in these systems. diapharma.com The ability to quantify the activity of specific enzymes within these pathways helps in mapping the proteolytic events and identifying the key players involved in physiological and pathological processes.

Discovery and Characterization of Novel Enzymes Utilizing this compound

The chromogenic nature of this compound makes it particularly useful in the discovery and characterization of novel enzymes with specificity for Gly-Arg sequences. Researchers can screen biological samples or enzyme libraries for activity against this substrate, indicating the presence of a protease capable of cleaving this specific peptide bond. nih.govnih.goviris-biotech.de Once a novel enzyme is identified, this compound can be used to characterize its kinetic parameters, such as K_m and k_cat, providing insights into its catalytic efficiency and substrate affinity. nih.govnih.gov This is exemplified by studies characterizing dipeptidyl peptidases and other proteases from various sources, including bacteria and fungi, using this compound or similar chromogenic substrates. mdpi.comnih.govnih.goviris-biotech.de

Theoretical and Computational Modeling of Enzyme-Substrate Interactions for this compound

Computational methods are increasingly being applied to understand the interactions between enzymes and substrates like this compound at an atomic level. nih.govpnas.orgmdpi.comdiva-portal.org Techniques such as molecular dynamics simulations, molecular docking, and quantum mechanics/molecular mechanics (QM/MM) calculations can provide detailed information about the binding modes, transition states, and energy profiles of the enzymatic reaction. nih.govpnas.orgdiva-portal.orgnih.gov

These computational studies can complement experimental data obtained with this compound, helping to elucidate the catalytic mechanism and identify key residues involved in substrate recognition and catalysis. diva-portal.orgnih.gov For example, modeling can predict how the Gly-Arg sequence of the substrate fits into the enzyme's active site and how the enzyme facilitates the cleavage of the peptide bond. diapharma.comnih.gov This theoretical understanding is crucial for rational enzyme design and the development of enzyme modulators. pnas.orgdiva-portal.org

Integration into Advanced Biochemical Technologies and Assay Platforms

This compound is being integrated into advanced biochemical technologies and assay platforms to enable high-throughput screening and real-time monitoring of enzyme activity. pentapharm.com Its chromogenic property is well-suited for spectrophotometric detection in various formats, including microplate assays and automated systems. nih.govnih.gov

Examples include the use of this compound in kinetic assays to determine enzyme activity in complex biological mixtures or in the presence of potential inhibitors. mdpi.comnih.gov Furthermore, chromogenic substrates like this compound are utilized in diagnostic assays to measure enzyme levels or activity associated with specific physiological or pathological conditions. netascientific.comdiapharma.commdpi.com The development of more sensitive and specific assay platforms incorporating this compound continues to advance biochemical research and diagnostics.

Potential for Rational Design of Enzyme Modulators and Analogs based on this compound Structure

The structural information and understanding of enzyme-substrate interactions gained from studies with this compound can inform the rational design of enzyme modulators, such as inhibitors or activators, and substrate analogs. pnas.orgdiva-portal.orgnais.net.cnnih.gov By understanding how the enzyme recognizes and cleaves the Gly-Arg-pNA sequence, researchers can design molecules that mimic or interfere with this interaction. diapharma.comnih.govpnas.org

For instance, modifications to the peptide sequence or the pNA moiety of this compound can lead to the development of more selective or potent substrates or inhibitors for specific proteases. diapharma.comresearchgate.net Computational modeling plays a significant role in this process by predicting the binding affinity and potential efficacy of designed molecules before experimental synthesis and testing. pnas.orgdiva-portal.orgnais.net.cn This rational design approach, guided by the knowledge gained from using this compound, holds promise for developing new therapeutic agents targeting proteolytic enzymes involved in various diseases. netascientific.comdiva-portal.org

Q & A

Q. What is the mechanism of action of H-Gly-Arg-pNA in thrombin activity assays?

this compound acts as a chromogenic substrate for thrombin, where the enzyme cleaves the peptide bond between arginine and p-nitroaniline (pNA). The release of pNA is quantified spectrophotometrically at 405 nm, providing a direct measure of thrombin activity. This method is widely used due to its sensitivity and linear kinetic response .

- Methodological Tip : Validate assay conditions (pH, temperature, substrate concentration) using purified thrombin controls. Include a standard curve with known pNA concentrations to ensure accuracy.

Q. How is this compound synthesized, and what are critical purity considerations?

Synthesis involves coupling Boc-protected Gly-Arg with p-nitroaniline, followed by deprotection and purification. Critical steps include:

Q. What are the primary applications of this compound in coagulation studies?

It is used to:

- Quantify thrombin activity in plasma .

- Screen inhibitors of integrin-mediated pathways (e.g., αvβ3 inhibitors) .

- Best Practice : Pair with functional assays (e.g., clot formation) to correlate enzymatic activity with physiological outcomes.

Advanced Research Questions

Q. How can researchers address discrepancies in reported kinetic parameters (e.g., Km) for this compound across studies?

Variability often arises from:

Q. What strategies enhance the specificity of this compound for thrombin over related proteases (e.g., Factor Xa)?

Structural modifications and assay design adjustments include:

Q. How can this compound be integrated into multiplex assays for systemic coagulation profiling?

Combine with:

- Fluorogenic substrates (e.g., for Factor Xa) to monitor multiple enzymes simultaneously .

- Microfluidic platforms to simulate hemodynamic conditions .

- Data Analysis : Apply multivariate statistics to resolve overlapping signals.

Experimental Design and Data Analysis

Q. What are key considerations for designing reproducible studies with this compound?

Q. How should researchers handle contradictory data in thrombin activity assays?

Follow a root-cause analysis framework:

- Verify instrument calibration (e.g., spectrophotometer wavelength accuracy) .

- Test substrate batches for consistency .

- Documentation : Maintain a lab notebook with raw data and troubleshooting logs .

Data Presentation and Reporting

Q. What are the standards for reporting this compound assay data in publications?

Include:

Q. How can researchers ensure their findings are replicable?

- Share raw data and protocols via repositories (e.g., Zenodo) .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.